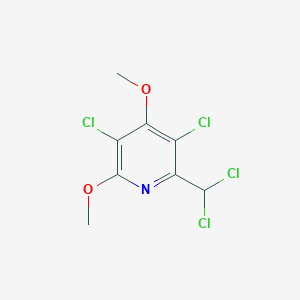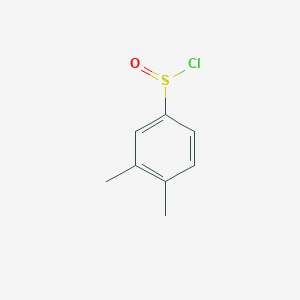
Benzenesulfinyl chloride, 3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfinyl chloride, 3,4-dimethyl-, is an organosulfur compound with the molecular formula C8H9ClOS. It is a derivative of benzenesulfinyl chloride, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is typically used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
Benzenesulfinyl chloride, 3,4-dimethyl-, can be synthesized through several methods:
Phosphorus Pentachloride Method: This involves the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts.
Phosphorus Oxychloride Method: This method uses phosphorus oxychloride and sodium benzenesulfonate.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene or its derivatives to produce benzenesulfonyl chloride.
Chemical Reactions Analysis
Benzenesulfinyl chloride, 3,4-dimethyl-, undergoes various types of chemical reactions:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Hydrolysis: It reacts with water to form benzenesulfonic acid and hydrochloric acid.
Scientific Research Applications
Benzenesulfinyl chloride, 3,4-dimethyl-, has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including sulfonamides and sulfonate esters.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of benzenesulfinyl chloride, 3,4-dimethyl-, involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with nucleophiles such as amines and alcohols. This reactivity is due to the presence of a good leaving group (chloride ion), which facilitates the formation of new bonds .
Comparison with Similar Compounds
Benzenesulfinyl chloride, 3,4-dimethyl-, can be compared with other sulfonyl chlorides such as:
Benzenesulfonyl Chloride: This compound lacks the methyl groups and is less sterically hindered, making it more reactive in certain reactions.
Toluene-4-sulfonyl Chloride:
Methanesulfonyl Chloride: This compound is smaller and more reactive due to the absence of the aromatic ring, making it useful in different types of reactions.
Benzenesulfinyl chloride, 3,4-dimethyl-, is unique due to its specific substitution pattern, which can influence its reactivity and applications in organic synthesis.
Properties
CAS No. |
153261-72-4 |
|---|---|
Molecular Formula |
C8H9ClOS |
Molecular Weight |
188.67 g/mol |
IUPAC Name |
3,4-dimethylbenzenesulfinyl chloride |
InChI |
InChI=1S/C8H9ClOS/c1-6-3-4-8(11(9)10)5-7(6)2/h3-5H,1-2H3 |
InChI Key |
DAFGLIRYPGFBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
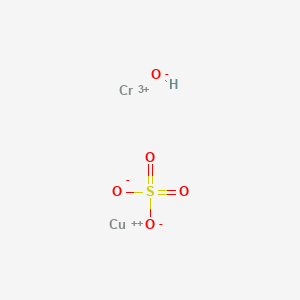
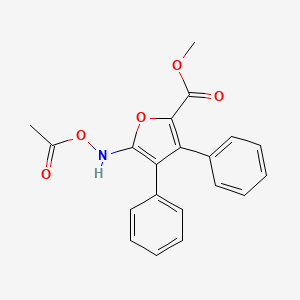
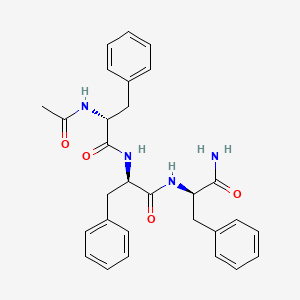




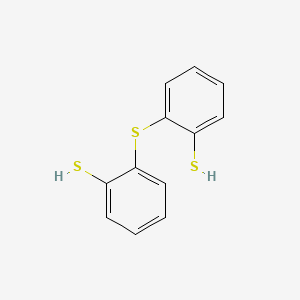
![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
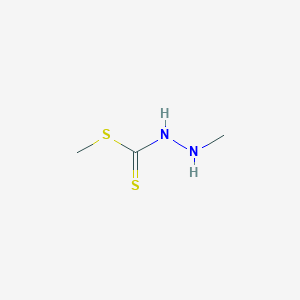
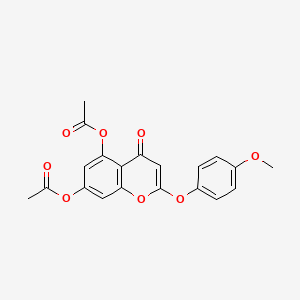
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
